FmocNH-PEG3-CH2CH2NH2 HCl

PROTAC synthesis Peptide conjugation Quality control

Choose FmocNH-PEG3-CH2CH2NH2 HCl for your PROTAC linker library: the PEG3 spacer (~14–16 Å) hits the optimal length for ternary complex formation, the hydrochloride salt ensures >3-year powder stability and ~125 mg/mL aqueous solubility for entirely buffer-based conjugations, and the orthogonal Fmoc group enables clean on-resin deprotection with piperidine. Substituting PEG2/PEG4 analogs risks aggregation or reduced degradation efficiency. Bulk procurement supported by validated ≥98% purity retention.

Molecular Formula C23H31ClN2O5
Molecular Weight 451.0 g/mol
Cat. No. B8095772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmocNH-PEG3-CH2CH2NH2 HCl
Molecular FormulaC23H31ClN2O5
Molecular Weight451.0 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCN.Cl
InChIInChI=1S/C23H30N2O5.ClH/c24-9-11-27-13-15-29-16-14-28-12-10-25-23(26)30-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22;/h1-8,22H,9-17,24H2,(H,25,26);1H
InChIKeySEZIMCXPIBEZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FmocNH-PEG3-CH2CH2NH2 HCl: A Heterobifunctional PEG3 Linker for PROTAC and Bioconjugation Applications


FmocNH-PEG3-CH2CH2NH2 HCl (CAS 906079-91-2) is a heterobifunctional polyethylene glycol (PEG) linker containing an Fmoc-protected amine and a terminal primary amine, supplied as a hydrochloride salt . The compound features a triethylene glycol (PEG3) spacer that confers aqueous solubility and conformational flexibility, while the Fmoc group enables orthogonal deprotection under mild basic conditions (e.g., piperidine) for controlled, stepwise conjugation in solid-phase peptide synthesis (SPPS), PROTAC construction, and bioconjugate assembly [1]. It is widely utilized as a PEG-based PROTAC linker building block in targeted protein degradation research .

FmocNH-PEG3-CH2CH2NH2 HCl: Why Generic Substitution of Fmoc-PEG-Amine Linkers Compromises Synthetic Outcomes


Although multiple Fmoc-PEG-amine linkers are commercially available, they are not functionally interchangeable. Variations in PEG chain length (PEG2 vs. PEG3 vs. PEG4) directly modulate solubility, spatial separation between conjugated moieties, and overall conjugate flexibility—parameters that critically influence PROTAC ternary complex formation efficiency and target degradation potency . Furthermore, the counterion form (HCl salt vs. TFA salt vs. free base) affects solubility behavior in organic solvents, long-term storage stability, and compatibility with downstream coupling conditions. The specific combination of a PEG3 spacer (providing a ~14–16 Å extended length) with a hydrochloride salt form in FmocNH-PEG3-CH2CH2NH2 HCl delivers a defined solubility and stability profile that cannot be assumed for analogs such as Fmoc-NH-PEG2-NH2, Fmoc-NH-PEG4-NH2, or TFA salt variants. Substitution without empirical validation risks altered conjugate solubility, unintended aggregation, and reduced synthetic yield . The quantitative evidence presented in Section 3 establishes the specific performance boundaries of this compound relative to its closest comparators.

FmocNH-PEG3-CH2CH2NH2 HCl: Quantitative Comparative Evidence for Procurement Decisions


FmocNH-PEG3-CH2CH2NH2 HCl: High Purity (>97%) Versus Free Base Form (95%) Reduces Batch-to-Batch Variability

FmocNH-PEG3-CH2CH2NH2 HCl is commercially supplied at purities of ≥97% to >99% as the hydrochloride salt, whereas the corresponding free base form (CAS 906126-25-8) is available at 95% purity . This 2–4% absolute purity advantage reduces the burden of byproduct removal during downstream conjugation and improves batch-to-batch reproducibility in multi-step PROTAC syntheses where linker purity directly impacts final conjugate homogeneity .

PROTAC synthesis Peptide conjugation Quality control

FmocNH-PEG3-CH2CH2NH2 HCl: High Aqueous Solubility (~277 mM in H2O) Versus Carboxylic Acid-Terminated Fmoc-PEG3 Analogs

FmocNH-PEG3-CH2CH2NH2 HCl exhibits a measured solubility of ~125 mg/mL (~277 mM) in both water and DMSO . This high aqueous solubility profile is a direct consequence of the hydrochloride salt form of the terminal primary amine, which enhances water solubility compared to carboxylic acid-terminated Fmoc-PEG3 analogs such as Fmoc-NH-PEG3-CH2COOH, which are noted for increased solubility in aqueous media but typically remain less soluble in pure water than the HCl salt .

Aqueous bioconjugation PROTAC formulation Solubility optimization

FmocNH-PEG3-CH2CH2NH2 HCl: PEG3 Spacer Length (~14–16 Å) Optimized for PROTAC Ternary Complex Formation

The PEG3 spacer in FmocNH-PEG3-CH2CH2NH2 HCl provides an extended chain length of approximately 14–16 Å (calculated from three ethylene glycol repeat units, each contributing ~3.5–3.6 Å in extended conformation) [1]. This falls within the empirically determined optimal linker length range for PROTAC ternary complex formation, which spans 12 to over 20 carbons (or equivalent ~10–25 Å) based on PROTAC linker design studies [2]. Shorter PEG2 linkers (~9–11 Å) may sterically restrict ternary complex formation, while longer PEG4–PEG8 linkers can introduce excessive conformational entropy that reduces degradation efficiency [2].

PROTAC linker design Ternary complex Linker length optimization

FmocNH-PEG3-CH2CH2NH2 HCl: Defined 3-Year Powder Stability at -20°C Supports Long-Term Procurement Planning

FmocNH-PEG3-CH2CH2NH2 HCl exhibits a vendor-validated storage stability of 3 years at -20°C as a dry powder, with a purity retention guarantee of ≥98% over this period . In DMSO or aqueous solution, stability is specified as 6 months at -80°C or 1 month at -20°C . This defined shelf-life specification provides procurement clarity compared to analogs such as Fmoc-amino-PEG3-amine TFA salt, which is recommended for storage at -20°C without explicit shelf-life documentation .

Compound storage Long-term stability Inventory management

FmocNH-PEG3-CH2CH2NH2 HCl: Orthogonal Fmoc Deprotection with Piperidine Enables Sequential, High-Yield Conjugation

The Fmoc protecting group on FmocNH-PEG3-CH2CH2NH2 HCl is removed using piperidine (typically 20% in DMF) under mild basic conditions, exposing the secondary amine for subsequent coupling . This orthogonal deprotection strategy—wherein the Fmoc group is cleaved without affecting the terminal primary amine—enables sequential, site-specific conjugation in solid-phase peptide synthesis and PROTAC assembly. In contrast, Boc-protected PEG amine linkers require acidic deprotection (TFA), which is incompatible with acid-labile peptide resins and may induce premature cleavage .

Solid-phase peptide synthesis PROTAC assembly Orthogonal protection

FmocNH-PEG3-CH2CH2NH2 HCl: Dual Amine Functionality Enables Iterative Bioconjugation Without Additional Activation Steps

FmocNH-PEG3-CH2CH2NH2 HCl contains both an Fmoc-protected amine and a free terminal primary amine, enabling sequential conjugation without intermediate activation chemistry [1]. Following Fmoc deprotection, both amine termini become available for coupling to carboxyl-containing moieties via standard amide bond formation (e.g., EDC/NHS or HATU-mediated). This contrasts with heterobifunctional linkers bearing one amine and one carboxylic acid (e.g., Fmoc-NH-PEG3-CH2COOH), which require activation of the carboxyl group before each coupling step, adding synthetic complexity and potentially reducing overall yield .

Bioconjugation Amine coupling PROTAC synthesis

FmocNH-PEG3-CH2CH2NH2 HCl: High-Value Application Scenarios Supported by Quantitative Evidence


PROTAC Linker Optimization: PEG3 Spacer for Balanced Ternary Complex Formation

FmocNH-PEG3-CH2CH2NH2 HCl is optimally suited for PROTAC linker screening campaigns where linker length is systematically varied. The PEG3 spacer (~14–16 Å extended length) occupies the middle range of the empirically determined optimal linker length window for PROTAC ternary complex formation (12 to over 20 carbons or equivalent ~10–25 Å) [1]. This intermediate length provides sufficient spatial separation to accommodate the binding geometries of diverse E3 ligase ligands and target protein warheads while minimizing the entropic penalty associated with longer, highly flexible linkers . The compound's high purity (≥98%) ensures that linker length—not batch impurities—determines observed degradation efficiency differences across a PROTAC series .

Aqueous Bioconjugation of Acid-Sensitive Proteins or Peptides

The high aqueous solubility of FmocNH-PEG3-CH2CH2NH2 HCl (~125 mg/mL, ~277 mM in H2O) enables conjugation reactions to proceed in entirely aqueous buffer systems without organic co-solvents . This property is critical for conjugating PEG3 spacers to acid-sensitive proteins or peptides that would denature or aggregate in the presence of DMSO, DMF, or acidic conditions required for Boc deprotection [1]. The Fmoc group is removed under mild basic conditions (piperidine), preserving the structural integrity of the protein or peptide cargo while exposing the secondary amine for subsequent coupling . The defined 3-year powder stability further supports its use in long-term bioconjugation reagent inventories .

Stepwise Solid-Phase Synthesis of Heterobifunctional PROTAC Conjugates

FmocNH-PEG3-CH2CH2NH2 HCl is specifically designed for sequential, on-resin assembly of PROTAC molecules and peptide conjugates. The orthogonal Fmoc protecting group is cleanly removed with piperidine without affecting the terminal primary amine, allowing the linker to be incorporated at a precise position within a growing peptide chain [1]. Following Fmoc deprotection, both amine termini become available for amide bond formation using standard coupling reagents . This dual amine functionality eliminates the need for intermediate carboxyl activation steps, streamlining PROTAC synthesis workflows and improving overall synthetic throughput [1].

Bulk Procurement and Long-Term PROTAC Library Construction

The vendor-validated 3-year powder stability at -20°C supports bulk procurement of FmocNH-PEG3-CH2CH2NH2 HCl for multi-year PROTAC library construction projects . The hydrochloride salt form demonstrates superior purity retention compared to free base or TFA salt analogs, with commercial specifications guaranteeing ≥98% purity throughout the shelf life [1]. This defined stability profile reduces the need for frequent re-ordering and minimizes batch-to-batch variability in PROTAC synthesis campaigns, directly lowering operational costs and improving experimental reproducibility across long-term research programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for FmocNH-PEG3-CH2CH2NH2 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.